N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide typically involves multi-step organic reactions. These steps may include:
- Formation of the dioxaphosphepin ring system.
- Introduction of the diphenyl groups.
- Attachment of the trifluoromethylsulfonyl group.
- Final assembly of the complete molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography.
- Scaling up the reaction conditions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate.
- Reducing agents like lithium aluminum hydride.
- Substitution reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other dioxaphosphepin derivatives, trifluoromethylsulfonyl compounds, and diphenyl-substituted molecules.
Uniqueness: The combination of multiple functional groups and aromatic rings in this compound provides unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H41F6N3O8P2S2/c67-65(68,69)86(76,77)74-84(80-61-53(41-21-5-1-6-22-41)37-45-29-13-17-33-49(45)57(61)58-50-34-18-14-30-46(50)38-54(62(58)81-84)42-23-7-2-8-24-42)73-85(75-87(78,79)66(70,71)72)82-63-55(43-25-9-3-10-26-43)39-47-31-15-19-35-51(47)59(63)60-52-36-20-16-32-48(52)40-56(64(60)83-85)44-27-11-4-12-28-44/h1-40,73H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLSPGZBDKASMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=NS(=O)(=O)C(F)(F)F)(OC5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7)NP8(=NS(=O)(=O)C(F)(F)F)OC9=C(C1=CC=CC=C1C=C9C1=CC=CC=C1)C1=C(O8)C(=CC2=CC=CC=C21)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H41F6N3O8P2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1244.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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